methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Description
This compound belongs to the chromen-2-one (coumarin) derivative class, characterized by a core structure of 2-oxo-2H-chromen with functional modifications at positions 3, 4, 6, and 5. Key features include:
- Substituents:
- 6-Chloro: Enhances electrophilic reactivity and bioactivity.
- 4-Methyl: Modulates electronic and steric properties.
- 7-[(3-Methylbenzyl)Oxy]: Aromatic benzyl ether group influencing lipophilicity and receptor interactions.
- 3-Acetate Ester: Improves solubility and metabolic stability compared to carboxylic acids.
The molecular formula is C₂₁H₁₉ClO₅ (calculated molecular weight: 386.8 g/mol). Structural confirmation relies on techniques like NMR, X-ray crystallography, and MS .
Properties
Molecular Formula |
C21H19ClO5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-12-5-4-6-14(7-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
GSFKUOACWCPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification: The benzyl ether moiety can be introduced through an etherification reaction using benzyl alcohol and a suitable catalyst.
Esterification: The final step involves esterification of the chromen-2-one derivative with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs based on substituents, molecular weight, and bioactivity:
Key Observations:
Substituent Effects: Benzyl vs. Halogenated Benzyl Groups: The 4-bromobenzyl analog shows higher cytotoxicity, likely due to increased electrophilicity .
Ester vs. Carboxylic Acid :
- Acetate esters (e.g., target compound) exhibit better membrane permeability than carboxylic acids (e.g., ) but may require metabolic activation .
Fluorescence Properties :
Biological Activity
Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a chloro group, a methyl group, and a benzyl ether moiety, contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C18H15ClO3
- Molecular Weight: 314.76 g/mol
- CAS Number: 389077-15-0
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit key enzymes involved in various metabolic pathways, which can influence cellular processes.
- Receptor Binding: The compound can bind to specific receptors, modulating their activity and altering signal transduction pathways.
- DNA Interaction: Interaction with DNA can lead to changes in gene expression, impacting cell proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits multiple biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial properties, which may be beneficial in treating infections caused by various pathogens. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Anticancer Properties
Studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines, including:
- Caco2 (Colon Cancer)
- HepG2 (Hepatocellular Carcinoma)
- MCF-7 (Breast Adenocarcinoma)
The anticancer effect is likely due to its ability to induce apoptosis and inhibit tumor growth through enzyme inhibition and interaction with cellular signaling pathways.
Research Findings
Several studies have explored the biological activity of related compounds within the chromenone class, providing insights into the potential therapeutic applications of this compound.
Case Studies
- Antioxidant Activity:
- Cytotoxicity Assessment:
- In vitro studies reported that methyl {6-chloro-4-methyl-7-(4-methylbenzyl)oxy}-2H-chromen-3-one derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents .
Comparison Table of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl {6-chloro-4-methyl-7-hydroxy}acetate | C13H11ClO5 | Antimicrobial | Hydroxy group enhances solubility |
| Methyl {6-chloro-(4-chlorobenzyl)oxy}-4-methyl-{2}-oxo-{2H}-chromen-{3}-yl acetate | C20H16Cl2O5 | Anticancer | Contains an additional chlorine substituent |
| Methyl {5-(benzyloxy)-6-chloro-{2}-oxo-{2H}-chromen-{3}-yl}acetate | C18H15ClO5 | Antimicrobial | Benzyl ether contributes to unique reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
